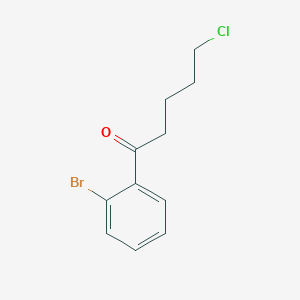

1-(2-Bromophenyl)-5-chloro-1-oxopentane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromophenyl)-5-chloropentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMKKIHXEPLPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621999 | |

| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-92-4 | |

| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane, a halogenated aromatic ketone with potential applications as an intermediate in pharmaceutical and organic synthesis. Due to the absence of a specific published protocol for this compound, this document outlines a robust and well-established synthetic methodology, the Friedel-Crafts acylation, which represents the most chemically sound approach for its preparation. This guide includes a proposed experimental protocol, a comprehensive list of reagents and their properties, and a discussion of the reaction mechanism. Additionally, logical workflow and pathway diagrams are provided to visually represent the synthetic strategy. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis of novel chemical entities.

Introduction

This compound is a chemical compound featuring a brominated phenyl ring attached to a five-carbon chain containing a ketone and a terminal chloride. This unique combination of functional groups makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialized organic compounds. The strategic placement of the bromine and chlorine atoms allows for selective downstream functionalization through various cross-coupling and nucleophilic substitution reactions.

This guide focuses on the most logical and established method for the synthesis of this target molecule: the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved via the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich bromobenzene ring.

Reagents and Materials

The following table summarizes the key reagents required for the proposed synthesis.

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Bromobenzene | 108-86-1 | C₆H₅Br | 157.01 | Colorless to pale yellow liquid, water-insoluble. |

| 5-Chlorovaleryl chloride | 1575-61-7 | C₅H₈Cl₂O | 155.02 | Corrosive liquid, reacts with water. |

| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | White to pale yellow solid, reacts violently with water. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, colorless liquid; common organic solvent. |

| Hydrochloric Acid (aq) | 7647-01-0 | HCl | 36.46 | Corrosive, strong acid. |

| Sodium Bicarbonate (aq) | 144-55-8 | NaHCO₃ | 84.01 | Mild base, used for neutralization. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

Experimental Protocol

This protocol is a proposed methodology based on standard Friedel-Crafts acylation procedures.

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.2 equivalents).

-

Add dry dichloromethane (DCM) as the solvent.

-

Cool the suspension to 0 °C in an ice bath.

Addition of Reactants: 4. In the dropping funnel, prepare a solution of 5-chlorovaleryl chloride (1.1 equivalents) in dry DCM. 5. Slowly add the 5-chlorovaleryl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. 6. After the addition is complete, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture, also at 0 °C.

Reaction Progression: 7. After the addition of bromobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification: 8. Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. 9. Separate the organic layer and extract the aqueous layer with DCM. 10. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. 11. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. 12. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data (Theoretical)

As no specific literature data is available, the following are estimated values based on similar Friedel-Crafts acylation reactions.

| Parameter | Estimated Value |

| Yield | 60-80% |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Purity (post-chromatography) | >95% |

Reaction Mechanism and Diagrams

The core of this synthesis is the electrophilic aromatic substitution via a Friedel-Crafts acylation mechanism.

Synthesis Pathway Diagram

Caption: Overall synthetic scheme for this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Safety Considerations

-

5-Chlorovaleryl chloride and Aluminum Chloride: Both are corrosive and react with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

-

Hydrogen Chloride Gas: Evolved during the reaction. A gas trap containing a basic solution (e.g., NaOH) should be used.

Characterization (Predicted)

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals would include aromatic protons in the 2-bromophenyl group, and methylene protons of the pentanoyl chain, with distinct chemical shifts for those adjacent to the carbonyl group and the chlorine atom.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons (with splitting patterns influenced by the bromine substituent), and the aliphatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (275.57 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1680-1700 cm⁻¹.

Conclusion

References

"1-(2-Bromophenyl)-5-chloro-1-oxopentane chemical properties"

An In-depth Technical Guide on the Core Chemical Properties of 1-(2-Bromophenyl)-5-chloro-1-oxopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust predictive profile. This document covers physicochemical properties, proposed synthesis, spectral analysis, reactivity, and potential safety considerations to support research and development activities.

Chemical Identity and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 487058-92-4 | [1][2] |

| Molecular Formula | C₁₁H₁₂BrClO | [3] |

| Molecular Weight | 275.57 g/mol | [3] |

| Predicted Boiling Point | Data not available | N/A |

| Predicted Melting Point | Data not available | N/A |

| Predicted Solubility | Insoluble in water; likely soluble in organic solvents such as alcohols and ethers. | [4] |

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. For this compound, this would involve the reaction of bromobenzene with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures.[5]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Add 5-chloropentanoyl chloride (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature.

-

Addition of Bromobenzene: Following the addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

Direct spectroscopic data for this compound is not available. The following predictions are based on the analysis of analogous compounds such as 1-(2-bromophenyl)ethanone and general principles of spectroscopy.[2][3][6]

1H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | dd | 1H | Aromatic H (ortho to C=O) |

| ~7.4 | m | 2H | Aromatic H |

| ~7.3 | m | 1H | Aromatic H |

| ~3.6 | t | 2H | -CH₂-Cl |

| ~3.0 | t | 2H | -C(=O)-CH₂- |

| ~1.9 | m | 4H | -CH₂-CH₂- |

13C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (ketone) |

| ~140 | Aromatic C (ipso to C=O) |

| ~134 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~119 | Aromatic C-Br |

| ~45 | -CH₂-Cl |

| ~38 | -C(=O)-CH₂- |

| ~28 | -CH₂- |

| ~24 | -CH₂- |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M+) would appear as a cluster of peaks at m/z 274, 276, and 278 due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The major fragmentation is likely to be the alpha-cleavage of the alkyl chain.[7]

Predicted Fragmentation:

-

[M]+ : C₁₁H₁₂BrClO⁺

-

[M-C₄H₈Cl]⁺ : C₇H₄BrO⁺ (acylium ion)

-

[C₆H₄Br]⁺ : Bromophenyl cation

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H stretch |

| ~2940 | Aliphatic C-H stretch |

| ~1685 | C=O (aryl ketone) stretch |

| ~1580, 1470 | Aromatic C=C stretch |

| ~750 | C-Br stretch |

| ~650 | C-Cl stretch |

Reactivity and Potential Biological Activity

The reactivity of this compound is dictated by the ketone functional group, the aromatic ring substituted with an electron-withdrawing bromine atom, and the terminal chloroalkane chain.

-

Ketone Carbonyl Group: Susceptible to nucleophilic attack.

-

Alpha-Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate.

-

Aromatic Ring: The bromine atom is deactivating, making the ring less susceptible to further electrophilic aromatic substitution.

-

Chloroalkane Terminus: The terminal chlorine is a good leaving group, allowing for nucleophilic substitution reactions at this position.

Potential Signaling Pathway Involvement (Hypothetical):

Given its structure as a substituted aromatic ketone, this compound could potentially interact with various biological targets. Brominated aromatic compounds have been studied for a range of biological activities. Without specific data, any proposed pathway is purely speculative. A general workflow for investigating biological activity is presented below.

Caption: A generalized workflow for the screening and development of a novel chemical entity.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on its structure, the following general precautions should be taken:

-

Irritant: Aromatic ketones and halogenated compounds can be irritating to the skin, eyes, and respiratory system.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties based on the analysis of structurally similar molecules. Experimental validation of these predicted properties is essential for any future research and development involving this compound.

References

- 1. Ethanone, 1-(2-bromophenyl)- (CAS 2142-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. chembk.com [chembk.com]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

Technical Guide: 1-(2-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 487058-92-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-5-chloro-1-oxopentane, a halogenated phenyl pentanone derivative. While specific biological data for this compound is not extensively documented in publicly available literature, this guide offers insights into its physicochemical properties, a detailed plausible synthesis protocol, and explores potential areas of investigation for drug discovery based on the activities of structurally related molecules.

Chemical and Physical Properties

This compound is a ketone derivative with both bromine and chlorine substituents. These features make it a versatile intermediate for further chemical modifications in medicinal chemistry.

| Property | Value |

| CAS Number | 487058-92-4 |

| Molecular Formula | C₁₁H₁₂BrClO |

| Molecular Weight | 275.57 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)Br)C(=O)CCCCCl |

| InChI Key | AZMKKIHXEPLPGT-UHFFFAOYSA-N |

| Physical State | Not specified (likely liquid or low-melting solid) |

| Purity (typical) | ≥97% |

Synthesis Protocol: Friedel-Crafts Acylation

The most probable synthetic route for this compound is the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Experimental Protocol:

Materials:

-

Bromobenzene

-

5-Chlorovaleryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Addition: Cool the suspension in an ice bath. To the addition funnel, add a solution of 5-chlorovaleryl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5°C.

-

Bromobenzene Addition: Following the addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture, again keeping the temperature below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Areas for Investigation

While no specific biological data for this compound is readily available, the structural motifs present in the molecule suggest several avenues for research in drug development. The presence of a bromophenyl group and a reactive ketone functionality are common in various pharmacologically active compounds.

Anticancer Research

Halogenated phenyl ketones are precursors to and are structurally related to chalcones, a class of compounds known for their anticancer properties. Chalcones containing a bromophenyl group have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer.[1][2][3][4] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

Potential Research Directions:

-

In vitro cytotoxicity screening: Assess the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., breast, colon, lung).

-

Mechanism of action studies: If cytotoxic activity is observed, investigate the underlying mechanisms, such as apoptosis induction (caspase activation, PARP cleavage) and cell cycle analysis.

-

Analogue synthesis: Use the title compound as a scaffold to synthesize a library of derivatives to establish structure-activity relationships (SAR).

Caption: Logical workflow for anticancer drug discovery investigation.

Other Potential Therapeutic Areas

Derivatives containing bromophenyl moieties have been explored for a wide range of therapeutic applications, including:

-

Antidiabetic Agents: Some N-(2-bromophenyl) acetamide derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase.[5]

-

Antimicrobial Agents: Certain pyrazine carboxamide derivatives with a bromo-phenyl group have exhibited antibacterial activity.[6]

-

Enzyme Inhibition: Bromophenol derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity.[7]

Given the structural alerts within this compound, it is plausible that this compound or its derivatives could be investigated for activity in these or other therapeutic areas. Initial screening in relevant in vitro assays would be a prudent first step.

Conclusion

This compound is a readily accessible synthetic intermediate with potential applications in drug discovery. While direct biological data is currently lacking, its structural relationship to known bioactive molecules, particularly in the anticancer field, warrants further investigation. The provided synthesis protocol offers a reliable method for its preparation, enabling researchers to explore its pharmacological profile and utilize it as a building block for novel therapeutic agents.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive analytical approach for the structural elucidation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. In the absence of direct experimental data in publicly available literature, this document provides a detailed predictive analysis of its spectroscopic characteristics. The methodologies described herein are based on established principles of organic spectroscopy and data from analogous structures. This guide serves as a robust framework for researchers engaged in the synthesis, characterization, and application of novel halogenated ketones in drug discovery and development.

Introduction

This compound is a halogenated aromatic ketone with potential applications in medicinal chemistry and organic synthesis. Its precise molecular structure is fundamental to understanding its chemical reactivity, biological activity, and potential as a scaffold in drug design. This document details the expected outcomes from key analytical techniques essential for its structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Physicochemical Properties

A summary of the basic chemical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-Pentanone, 1-(2-bromophenyl)-5-chloro- | [1][2] |

| CAS Number | 487058-92-4 | [1][2] |

| Molecular Formula | C₁₁H₁₂BrClO | [2][3] |

| Molecular Weight | 275.57 g/mol | [2][3] |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, derived from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group on the aromatic ring, and the chlorine atom on the alkyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Doublet of doublets | 1H | Aromatic H (adjacent to C-Br) |

| ~ 7.2 - 7.5 | Multiplet | 3H | Remaining Aromatic H's |

| ~ 3.6 | Triplet | 2H | -CH₂-Cl |

| ~ 3.0 | Triplet | 2H | -CO-CH₂- |

| ~ 1.8 - 2.0 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon is expected at the lowest field.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198 - 202 | C=O |

| ~ 138 - 140 | Aromatic C-CO |

| ~ 120 - 135 | Aromatic CH & C-Br |

| ~ 44 - 46 | -CH₂-Cl |

| ~ 35 - 38 | -CO-CH₂- |

| ~ 28 - 32 | -CH₂-CH₂-CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the elemental composition and connectivity.

| Ion | Calculated m/z |

| [M+H]⁺ | 274.9836 |

| [M+Na]⁺ | 296.9655 |

The molecule is expected to undergo characteristic fragmentation patterns for ketones and halogenated compounds.[4][5] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for fragments containing these atoms.

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pentyl chain, and the bond between the carbonyl group and the bromophenyl ring.

-

McLafferty Rearrangement: Possible if the alkyl chain is long enough.

-

Loss of Halogens: Fragmentation involving the loss of Br, Cl, HBr, and HCl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1685 | Strong | Aromatic Ketone C=O stretch[6][7] |

| ~ 1600 - 1450 | Medium to Weak | Aromatic C=C stretch[8] |

| ~ 750 - 700 | Strong | C-Br stretch |

| ~ 800 - 600 | Strong | C-Cl stretch[9] |

Experimental Protocols

The following are detailed experimental protocols that would be employed for the structure elucidation of this compound.

Synthesis

A plausible synthetic route would involve the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

References

- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 487058-92-4 [amp.chemicalbook.com]

- 3. This compound | 487058-92-4 [chemicalbook.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Bromophenyl)-5-chloro-1-oxopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Due to the limited availability of directly measured spectroscopic data for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The presented data includes predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, a detailed experimental protocol for a plausible synthetic route, Friedel-Crafts acylation, is described. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of the expected analytical data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, primarily 2'-bromoacetophenone and 5-chloro-1-phenyl-1-pentanone.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-3', H-4', H-5', H-6' (Aromatic) | 7.20 - 7.80 | m | 4H |

| H-2 (CH₂) | 3.05 | t | 2H |

| H-3 (CH₂) | 1.85 | m | 2H |

| H-4 (CH₂) | 1.95 | m | 2H |

| H-5 (CH₂) | 3.60 | t | 2H |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | ~200 |

| C-1' (Aromatic, C-Br) | ~118 |

| C-2' (Aromatic, C-C=O) | ~140 |

| C-3', C-4', C-5', C-6' (Aromatic) | 127 - 134 |

| C-2 (CH₂) | ~38 |

| C-3 (CH₂) | ~22 |

| C-4 (CH₂) | ~32 |

| C-5 (CH₂) | ~44 |

Predicted in CDCl₃ at 100 MHz.

Predicted Mass Spectrometry Data

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 290/292/294 | [M]⁺ (Molecular ion with Br and Cl isotopes) |

| 183/185 | [C₇H₄BrO]⁺ (2-Bromobenzoyl cation) |

| 155/157 | [C₆H₄Br]⁺ |

| 105 | [C₅H₈Cl]⁺ |

| 76 | [C₆H₄]⁺ |

Predicted Infrared (IR) Data

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3080 | C-H stretch (aromatic) |

| ~2940, ~2860 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (aryl ketone) |

| ~1580, ~1460 | C=C stretch (aromatic) |

| ~750 | C-Br stretch |

| ~680 | C-Cl stretch |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride.

Synthesis of this compound

Materials:

-

Bromobenzene

-

5-Chlorovaleryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 5-chlorovaleryl chloride dropwise to the stirred suspension.

-

After the addition is complete, add bromobenzene dropwise, maintaining the temperature at 0 °C.

-

Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Mass spectra would be obtained using an electron ionization (EI) mass spectrometer.

Infrared (IR) Spectroscopy:

-

IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a NaCl or KBr plate.

Visualizations

Synthesis Workflow

Mass Spectrometry of 1-(2-Bromophenyl)-5-chloro-1-oxopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. The content herein is curated for professionals in research and drug development, offering a detailed examination of its fragmentation patterns, predicted mass spectral data, and standardized experimental protocols for its analysis.

Predicted Mass Spectral Data

The mass spectrum of this compound is characterized by distinct isotopic patterns due to the presence of bromine and chlorine. The molecular ion peak is expected to exhibit a complex cluster due to the isotopes of both halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). The primary fragmentation pathways are anticipated to be alpha-cleavage at the carbonyl group and cleavage of the alkyl chain.

| m/z (predicted) | Ion Structure | Fragmentation Pathway | Notes |

| 274/276/278 | [C₁₁H₁₂⁷⁹Br³⁵ClO]⁺ / [C₁₁H₁₂⁸¹Br³⁵ClO]⁺ & [C₁₁H₁₂⁷⁹Br³⁷ClO]⁺ / [C₁₁H₁₂⁸¹Br³⁷ClO]⁺ | Molecular Ion (M⁺) | The isotopic cluster will show characteristic ratios for the presence of one bromine and one chlorine atom. |

| 183/185 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | α-cleavage: loss of the C₄H₈Cl radical | This is expected to be a prominent peak, forming a stable acylium ion. The 1:1 isotopic pattern is characteristic of bromine. |

| 155/157 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Loss of CO from the [C₇H₄BrO]⁺ fragment | A common fragmentation for aromatic ketones. |

| 91 | [C₄H₈Cl]⁺ | α-cleavage: formation of the chlorobutyl cation | |

| 77 | [C₆H₅]⁺ | Loss of Br from the [C₆H₄Br]⁺ fragment | Represents the phenyl group. |

Experimental Protocols

A standard protocol for the analysis of this compound via mass spectrometry would involve gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection Mode: Splitless.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the mass spectrometric analysis of this compound.

Caption: Predicted Fragmentation Pathway of this compound.

Technical Guide: Solubility of 1-(2-Bromophenyl)-5-chloro-1-oxopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Due to the limited availability of specific experimental data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and provides detailed experimental protocols for determining its solubility in various organic solvents.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound contains several functional groups that influence its overall polarity and solubility: a bromophenyl group, a ketone group, and a chloroalkane chain.

-

Aromatic Ring and Halogens: The bromophenyl group is relatively nonpolar, suggesting solubility in nonpolar solvents.

-

Ketone Group: The carbonyl (C=O) in the ketone group introduces polarity and the capacity to act as a hydrogen bond acceptor, which can enhance solubility in polar solvents.[2]

-

Alkyl Chain: The pentane chain is nonpolar.

-

Chloro Group: The chloro group adds some polarity but also increases the molecular weight.

Overall, this compound can be classified as a moderately polar compound. Its solubility will be a balance between its polar and nonpolar characteristics.[3] A larger nonpolar hydrocarbon portion of a molecule tends to make it more soluble in nonpolar solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | The hydroxyl group of the solvent can interact with the ketone, but the large nonpolar regions of the solute may limit high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents have sufficient polarity to interact with the ketone group without the steric hindrance of hydrogen bonding donors, making them good candidates for dissolving this compound. |

| Moderately Polar | Dichloromethane (DCM), Chloroform | Likely Soluble | The polarity of these solvents is well-matched with the overall polarity of the target compound. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | While the nonpolar aromatic ring and alkyl chain have an affinity for these solvents, the polar ketone group will likely reduce solubility significantly. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination is necessary. The following protocols describe standard methods for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Methodology:

-

Preparation: Weigh approximately 10-20 mg of this compound into a small test tube or vial.[4]

-

Solvent Addition: Add the selected organic solvent to the test tube in 0.5 mL increments, up to a total volume of 3 mL.[1]

-

Mixing: After each addition, vigorously shake or vortex the mixture for 30-60 seconds to ensure thorough mixing.[5]

-

Observation: Visually inspect the solution against a well-lit background. A compound is considered:

-

Soluble if it completely dissolves, forming a clear, homogeneous solution.

-

Sparingly Soluble if a significant portion dissolves, but some solid remains.

-

Insoluble if the solid does not appear to dissolve.

-

-

Record Results: Document the observations for each solvent tested.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask or vial containing a known volume of the desired organic solvent.[7] The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of the solute in the diluted sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.[10]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic workflow for characterizing the solubility of an organic compound like this compound.

Caption: Workflow for Experimental Solubility Determination.

References

- 1. How do functional groups influence solubility? [vedantu.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. scribd.com [scribd.com]

- 5. saltise.ca [saltise.ca]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

Homologs of 1-(2-Bromophenyl)-5-chloro-1-oxopentane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-(2-Bromophenyl)-5-chloro-1-oxopentane and its homologous series. While specific experimental data on the biological activities and detailed synthetic protocols for the title compound are not extensively available in peer-reviewed literature, this document consolidates the known chemical information and outlines the probable synthetic methodologies. Furthermore, it explores the landscape of commercially available analogs and discusses potential, yet currently hypothetical, biological activities and signaling pathways based on the broader class of substituted phenyl ketones. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential pharmacological evaluation of this class of compounds.

Introduction

This compound is a halogenated aromatic ketone. The core structure consists of a brominated phenyl ring attached to a five-carbon chain (pentanone) which is terminally substituted with a chlorine atom. The presence of two different halogen atoms on the aromatic ring and the aliphatic chain, respectively, makes it an interesting scaffold for chemical modifications and potential exploration in medicinal chemistry. Homologs of this compound would include variations in the substitution pattern on the phenyl ring, as well as modifications to the length and substitution of the aliphatic chain.

While specific biological activities for this compound are not documented in the public domain, the broader class of substituted aromatic ketones is known to exhibit a wide range of pharmacological effects. This guide will, therefore, extrapolate potential areas of investigation for this compound and its analogs.

Physicochemical Properties of this compound and Its Homologs

Detailed experimental data on the physicochemical properties of this compound is scarce. However, based on its structure, several properties can be predicted. The table below summarizes the basic chemical information for the title compound and some of its commercially available homologs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 487058-92-4 | C₁₁H₁₂BrClO | 275.57 |

| 1-(4-Bromophenyl)-5-chloro-1-oxopentane | 54874-12-3 | C₁₁H₁₂BrClO | 275.57 |

| 5-Chloro-1-(2-chlorophenyl)-1-oxopentane | 487058-79-7 | C₁₁H₁₂Cl₂O | 231.12 |

| 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane | 487058-77-5 | C₁₂H₁₂ClF₃O | 264.67 |

| 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one | 1373350-58-3 | C₁₁H₁₁BrClFO | 293.56 |

Note: This data is compiled from commercially available sources and chemical databases.

Synthesis of this compound and Homologs

The most probable and widely used method for the synthesis of this compound and its homologs is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Experimental Protocol for Friedel-Crafts Acylation

The following is a generalized protocol for the synthesis of 1-(substituted-phenyl)-5-chloro-1-oxopentanes.

Materials:

-

Substituted bromobenzene (e.g., bromobenzene, 1-bromo-4-chlorobenzene, etc.)

-

5-Chlorovaleryl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with the substituted bromobenzene and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at 0 °C (ice bath).

-

Acyl Chloride Addition: A solution of 5-chlorovaleryl chloride in anhydrous DCM is added dropwise from the dropping funnel to the reaction mixture at a rate that maintains the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the addition of crushed ice, followed by the addition of concentrated HCl. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 1-(substituted-phenyl)-5-chloro-1-oxopentane.

Note: This is a generalized protocol and the specific reaction conditions (e.g., reaction time, temperature, and stoichiometry) may need to be optimized for each specific homolog.

Potential Biological Activities and Signaling Pathways (Hypothetical)

As there is no specific biological data available for this compound, this section presents a hypothetical discussion based on the activities of structurally related compounds. Substituted phenyl ketones are known to interact with a variety of biological targets.

Potential as Enzyme Inhibitors

The electrophilic carbonyl group and the halogenated phenyl ring could potentially interact with the active sites of various enzymes. For instance, some chalcones and related ketones are known to be inhibitors of enzymes such as kinases, phosphatases, and proteases. The specific substitution pattern on the phenyl ring would be crucial in determining the selectivity and potency of such inhibition.

Potential as Receptor Modulators

Aromatic ketones can also act as scaffolds for the development of ligands for various G-protein coupled receptors (GPCRs) or ion channels. The nature and position of the substituents on the phenyl ring would dictate the binding affinity and functional activity (agonist or antagonist) at a particular receptor.

Hypothetical Signaling Pathway Involvement

Should these compounds exhibit activity as, for example, kinase inhibitors, they could modulate intracellular signaling pathways critical for cell growth, differentiation, and survival. A hypothetical workflow for screening such compounds is presented below.

Caption: A generalized workflow for the biological screening and characterization of novel chemical entities.

Conclusion and Future Directions

This compound and its homologs represent a class of compounds with potential for further investigation in the fields of medicinal chemistry and drug discovery. While this technical guide provides a foundational understanding of their chemistry, a significant gap exists in the literature regarding their biological activities.

Future research should focus on:

-

Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of homologs with diverse substitution patterns.

-

Comprehensive Biological Screening: Screening of these compounds against a wide range of biological targets, including enzymes and receptors, to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of these compounds and their biological activity to guide the design of more potent and selective analogs.

The information presented herein, though limited by the available data, provides a starting point for researchers to explore the chemical and potential biological landscape of this intriguing class of halogenated aromatic ketones.

Isomers of 1-(2-Bromophenyl)-5-chloro-1-oxopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-5-chloro-1-oxopentane and its positional isomers. These compounds are members of the haloalkylated phenyl ketone family, a class of molecules that serve as versatile intermediates in organic synthesis and are of interest for their potential biological activities. The distinct positioning of bromine and chlorine atoms on the aromatic and aliphatic portions of the molecule, respectively, imparts unique chemical reactivity and opens avenues for further molecular modifications. This makes them valuable building blocks in medicinal chemistry and materials science.

This document will detail the synthesis, characterization, and potential biological significance of the ortho-, meta-, and para-brominated isomers of 1-phenyl-5-chloro-1-oxopentane.

Positional Isomers

The principal isomers of 1-(Bromophenyl)-5-chloro-1-oxopentane are positional isomers, differing in the location of the bromine atom on the phenyl ring. The three key isomers are:

-

This compound (ortho-isomer)

-

1-(3-Bromophenyl)-5-chloro-1-oxopentane (meta-isomer)

-

1-(4-Bromophenyl)-5-chloro-1-oxopentane (para-isomer)

While conformational isomers resulting from rotation around single bonds exist, this guide will concentrate on these structural isomers. The molecule lacks a chiral center, and therefore, does not have stereoisomers such as enantiomers or diastereomers.

Synthesis of Isomers

The most prevalent and efficient synthetic route to 1-(Bromophenyl)-5-chloro-1-oxopentanes is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of bromobenzene with 5-chloropentanoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃)[1][2]. The bromine atom on the benzene ring directs the incoming acyl group primarily to the ortho and para positions. Consequently, this reaction typically yields a mixture of the 1-(2-bromophenyl) and 1-(4-bromophenyl) isomers, which can then be separated. The synthesis of the meta-isomer requires a different strategic approach.

Experimental Protocol: Synthesis of this compound and 1-(4-Bromophenyl)-5-chloro-1-oxopentane

This protocol is a generalized procedure based on established Friedel-Crafts acylation methods[1].

Materials:

-

Bromobenzene

-

5-Chloropentanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane. Cool the resulting suspension to 0°C using an ice bath.

-

Formation of Acylium Ion: Slowly add 5-chloropentanoyl chloride (1.0 equivalent) to the stirred AlCl₃ suspension via the dropping funnel. Maintain the temperature at 0°C and stir for an additional 15-20 minutes to allow for the formation of the acylium ion complex.

-

Acylation Reaction: Add bromobenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C. Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: After the reaction is deemed complete, cool the flask to 0°C and carefully pour the contents into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir this mixture vigorously.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine all organic fractions.

-

Washing: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of ortho and para isomers, is then purified and separated using silica gel column chromatography with a suitable eluent system, such as a hexane-ethyl acetate gradient.

Synthetic Workflow Diagram

Caption: Synthesis of ortho- and para-isomers via Friedel-Crafts acylation.

Physicochemical and Spectral Data

Table 1: General Properties of 1-(Bromophenyl)-5-chloro-1-oxopentane Isomers

| Property | This compound | 1-(3-Bromophenyl)-5-chloro-1-oxopentane | 1-(4-Bromophenyl)-5-chloro-1-oxopentane |

| CAS Number | 487058-92-4[3] | 487058-88-8[4] | 54874-12-3[5][6][7] |

| Molecular Formula | C₁₁H₁₂BrClO | C₁₁H₁₂BrClO | C₁₁H₁₂BrClO |

| Molecular Weight | 275.57 g/mol [3] | 275.57 g/mol [4] | 275.57 g/mol [5] |

| Physical State | Predicted: Liquid or low-melting solid | Predicted: Liquid or low-melting solid | Liquid[5] |

Table 2: Predicted Spectral Data for this compound

| Spectral Data | Predicted Values |

| ¹H NMR (CDCl₃) | Aromatic Protons (4H): Complex multiplets expected in the range of δ 7.2-7.8 ppm. Methylene Protons α to Carbonyl (2H): A triplet around δ 3.0 ppm. Methylene Protons α to Chlorine (2H): A triplet around δ 3.6 ppm. Other Methylene Protons (4H): Multiplets in the range of δ 1.8-2.1 ppm.[8][9] |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon: A signal around δ 200 ppm. Aromatic Carbons: Signals between δ 125-140 ppm. Carbon Bearing Bromine: A signal around δ 120 ppm. Methylene Carbon α to Carbonyl: A signal around δ 38 ppm. Methylene Carbon α to Chlorine: A signal around δ 44 ppm. Other Methylene Carbons: Signals in the range of δ 20-30 ppm.[8][9] |

| Mass Spectrum (EI) | The molecular ion (M⁺) peak should appear as a doublet at m/z 274 and 276, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). A significant fragment corresponding to the loss of chlorine ([M-Cl]⁺) would be expected. Other fragments would arise from the cleavage of the pentanoyl chain and the formation of the bromophenylacylium ion. |

Disclaimer: The spectral data presented are predictions based on established principles of NMR and MS. Experimental verification is strongly recommended.

Potential Biological Relevance

While specific biological activity data for this compound and its isomers are not documented, the chemical motifs present in these molecules suggest potential areas for investigation based on the known activities of related compounds.

-

Enzyme Inhibition: The phenyl ketone scaffold is present in numerous enzyme inhibitors. The electrophilic nature of the ketone and the potential for halogen bonding from both the bromine and chlorine atoms could facilitate interactions with enzyme active sites.

-

Antimicrobial and Antifungal Agents: Many halogenated organic compounds exhibit antimicrobial properties. The dual halogenation of these isomers makes them candidates for screening against various bacterial and fungal strains.

-

Anticancer Research: Certain brominated aromatic compounds have been shown to possess cytotoxic activity against cancer cell lines. The potential of these molecules to act as alkylating agents or to induce oxidative stress could be explored in the context of anticancer drug development.

-

Pharmaceutical Intermediates: The most immediate application of these compounds is as versatile intermediates in the synthesis of more complex molecules. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chloroalkyl chain allows for nucleophilic substitution reactions, enabling the construction of diverse and complex molecular architectures for drug discovery programs.

Conclusion

This technical guide has synthesized the available information on the isomers of 1-(Bromophenyl)-5-chloro-1-oxopentane. A detailed experimental protocol for the synthesis of the ortho- and para-isomers via Friedel-Crafts acylation has been provided, along with key physicochemical and predicted spectral data. While direct biological data is currently lacking, the structural features of these compounds suggest they may be of interest in various areas of medicinal chemistry, particularly as versatile intermediates for the synthesis of novel therapeutic agents. Further experimental investigation is warranted to fully characterize these molecules and explore their potential applications.

References

- 1. maths.tcd.ie [maths.tcd.ie]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 487058-88-8 CAS MSDS (1-(3-BROMOPHENYL)-5-CHLORO-1-OXOPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 54874-12-3|1-(4-Bromophenyl)-5-chloro-1-oxopentane|BLD Pharm [bldpharm.com]

- 7. 1-(4-BROMOPHENYL)-5-CHLORO-1-OXOPENTANE | 54874-12-3 [chemicalbook.com]

- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for 1-(2-Bromophenyl)-5-chloro-1-oxopentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(2-Bromophenyl)-5-chloro-1-oxopentane in the synthesis of heterocyclic compounds, particularly focusing on the pharmacologically relevant 1,5-benzodiazepine scaffold.

Introduction

This compound is a bifunctional halo-ketone with the CAS number 487058-92-4. Its chemical structure, featuring a ketone carbonyl group, a bromo-substituted phenyl ring, and a chloro-substituted alkyl chain, makes it a versatile precursor for the synthesis of a variety of heterocyclic systems. The presence of two distinct halogen atoms allows for selective and sequential reactions, offering a strategic advantage in the construction of complex molecular architectures. This compound is particularly well-suited for intramolecular cyclization reactions and for condensations with dinucleophiles to form fused heterocyclic rings, which are core structures in many pharmaceutical agents.

Key Applications

The primary application of this compound lies in its role as a key building block for the synthesis of 1,5-benzodiazepine derivatives. Benzodiazepines are a prominent class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] The synthesis of these compounds often involves the condensation of an appropriate ketone with ortho-phenylenediamine (OPDA).[1][2][3]

Furthermore, the unique substitution pattern of this compound opens possibilities for its use in more complex synthetic strategies, such as multi-component reactions for the construction of fused-ring systems like tetrazolo-benzodiazepines.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 487058-92-4 |

| Molecular Formula | C₁₁H₁₂BrClO |

| Molecular Weight | 275.57 g/mol |

| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid |

| Purity | Typically >97% |

Note: Some physical properties are predicted based on structurally similar compounds.

Table 2: Representative Yields for the Synthesis of 1,5-Benzodiazepine Derivatives from Ketones and o-Phenylenediamine under Various Catalytic Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfated Zirconia | Solvent-free | Room Temp. | 2-3 | 85-95 | |

| Silica Sulfuric Acid | Solvent-free | Room Temp. | 1-2 | 90-96 | |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | CH₃CN | 80 | 1-2 | 82-95 | [2] |

| Zinc Chloride | Solvent-free | 80-85 | 0.2-0.3 | 88-94 | [3] |

| H-MCM-22 | Acetonitrile | Room Temp. | 1-3 | 85-95 | [1] |

Note: These are general yields for the synthesis of 1,5-benzodiazepines from various ketones. The reaction of this compound is expected to proceed with comparable efficiency.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorobutyl)-4-(2-bromophenyl)-3H-1,5-benzodiazepine

This protocol describes a plausible and efficient method for the synthesis of a novel 1,5-benzodiazepine derivative using this compound and o-phenylenediamine, catalyzed by sulfated zirconia under solvent-free conditions.

Materials:

-

This compound (1.0 equiv)

-

o-Phenylenediamine (1.0 equiv)

-

Sulfated Zirconia (10 mol%)

-

Dichloromethane (for workup)

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Ethyl Acetate and Hexane (for elution)

Procedure:

-

In a clean, dry round-bottom flask, add this compound (e.g., 2.76 g, 10 mmol) and o-phenylenediamine (e.g., 1.08 g, 10 mmol).

-

To this mixture, add sulfated zirconia (e.g., 0.28 g, 10 mol%).

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add dichloromethane (20 mL) to the reaction mixture and stir for 5 minutes.

-

Filter the mixture to remove the catalyst. The catalyst can be washed with additional dichloromethane, dried, and reused.

-

Wash the organic filtrate with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-(4-chlorobutyl)-4-(2-bromophenyl)-3H-1,5-benzodiazepine.

Expected Outcome:

Based on similar reactions, a high yield (typically 85-95%) of the desired 1,5-benzodiazepine product is anticipated. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Caption: Reaction scheme for the synthesis of a 1,5-benzodiazepine derivative.

References

- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis of Tetrazolo-Fused Benzodiazepines and Benzodiazepinones by a Two-Step Protocol Using an Ugi-Azide Reaction for Initial Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of 1-(2-Bromophenyl)-5-chloro-1-oxopentane with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Bromophenyl)-5-chloro-1-oxopentane is a bifunctional organic compound with significant potential as a versatile building block in synthetic chemistry. Its structure incorporates three key reactive sites: a ketone carbonyl group, a primary alkyl chloride, and an aryl bromide. This unique combination allows for a range of chemical transformations, including nucleophilic substitutions and intramolecular cyclizations, making it a valuable precursor for the synthesis of complex heterocyclic systems and substituted aromatic compounds. These potential products, such as tetralone derivatives, are scaffolds found in numerous biologically active molecules and pharmaceuticals.[1][2][3]

This document provides detailed application notes and hypothetical protocols for exploring the reactivity of this compound with various nucleophiles. The protocols are intended as a starting point for methodology development.

Application Note 1: Intermolecular Nucleophilic Substitution

Objective: To investigate the selective reaction of nucleophiles at the primary alkyl chloride site of this compound via an SN2 mechanism.

The primary carbon-chlorine bond is the most susceptible site for a classic bimolecular nucleophilic substitution (SN2) reaction under relatively mild conditions. The carbonyl group and the aryl bromide are expected to be unreactive under these conditions. This pathway allows for the introduction of a wide variety of functional groups at the terminus of the pentanoyl chain.

Potential Nucleophiles and Products:

| Nucleophile (Nu:) | Reagent Example | Product Structure | Potential Application |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-(2-Bromophenyl)-5-azido-1-oxopentane | Precursor to primary amines |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 6-(2-Bromophenyl)-6-oxohexanenitrile | Chain extension, precursor to acids/amines |

| Amine (R-NH₂) | Benzylamine | 1-(2-Bromophenyl)-5-(benzylamino)-1-oxopentane | Synthesis of secondary amines |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 1-(2-Bromophenyl)-5-methoxy-1-oxopentane | Synthesis of ethers |

Hypothetical Experimental Protocol: Synthesis of 1-(2-Bromophenyl)-5-azido-1-oxopentane

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask, dissolve this compound in anhydrous DMF (approx. 0.5 M concentration).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x volumes of DMF).

-

Wash the combined organic layers with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

Application Note 2: Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis

Objective: To synthesize a 5-bromo-3,4-dihydronaphthalen-1(2H)-one (a brominated tetralone) derivative via an intramolecular Friedel-Crafts acylation.

This protocol explores the cyclization of the molecule onto its own aromatic ring. Under strong Lewis acid or Brønsted acid conditions, the ketone's carbonyl oxygen can coordinate with the acid, rendering the acyl carbon highly electrophilic. The ortho/para-directing, yet deactivating, bromo-substituted phenyl ring can then act as an intramolecular nucleophile to attack this electrophilic center, leading to the formation of a six-membered ring fused to the aromatic core.[4][5][6] This is a powerful method for constructing polycyclic frameworks.[1][2][3]

Hypothetical Quantitative Data Summary:

| Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| AlCl₃ | Dichloromethane (DCM) | 0 to RT | 4 | 65 |

| FeCl₃ | 1,2-Dichloroethane (DCE) | 80 | 6 | 55 |

| PPA (Polyphosphoric Acid) | Neat | 100 | 2 | 70 |

| TfOH (Triflic Acid) | DCM | 0 | 1 | 75 |

Hypothetical Experimental Protocol: Synthesis of 5-Bromo-3,4-dihydronaphthalen-1(2H)-one

Materials:

-

This compound (1.0 eq)

-

Aluminum chloride (AlCl₃), anhydrous (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M, aqueous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Nitrogen inlet

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Set up a dry three-neck flask under a nitrogen atmosphere. Add anhydrous aluminum chloride (1.2 eq).

-

Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a dropping funnel.

-

Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography to obtain the tetralone product.

Visualizations

Diagram of Potential Reaction Pathways

Caption: Potential synthetic routes for this compound.

Experimental Workflow for Intermolecular Nucleophilic Substitution

Caption: Step-by-step workflow for a typical nucleophilic substitution reaction.

References

- 1. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Cyclization Reactions of 1-(2-Bromophenyl)-5-chloro-1-oxopentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the intramolecular Friedel-Crafts cyclization of 1-(2-bromophenyl)-5-chloro-1-oxopentane to synthesize 8-bromo-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in medicinal chemistry and organic synthesis. The protocols outlined below are based on established methodologies for intramolecular acylations.

Introduction